1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine

sigma-2 receptor TMEM97 radioligand binding assay

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine (free base CAS: 1152572-20-7; hydrochloride CAS: 1955515-69-1) is a small-molecule heterocyclic compound belonging to the 2-substituted benzoxazole class. The molecule comprises a benzoxazole core linked at the 2-position to a 1-amino-2-phenylethyl moiety, yielding the molecular formula C₁₅H₁₄N₂O with a molecular weight of 238.28 g/mol (free base).

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B12125109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N
InChIInChI=1S/C15H14N2O/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2
InChIKeyGWKGYASZSOICTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine: Chemical Identity and Baseline Characterization for Research Procurement


1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine (free base CAS: 1152572-20-7; hydrochloride CAS: 1955515-69-1) is a small-molecule heterocyclic compound belonging to the 2-substituted benzoxazole class [1]. The molecule comprises a benzoxazole core linked at the 2-position to a 1-amino-2-phenylethyl moiety, yielding the molecular formula C₁₅H₁₄N₂O with a molecular weight of 238.28 g/mol (free base) . The benzoxazole heterocycle serves as a privileged scaffold in medicinal chemistry, found in ligands targeting diverse receptors and enzymes, with over 6,400 2-substituted benzoxazoles characterized pharmacologically [2]. This compound is commercially available primarily as the hydrochloride salt (C₁₅H₁₅ClN₂O, MW 274.74 g/mol) from multiple specialty chemical suppliers for non-human research applications [1].

Why 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine Cannot Be Interchanged with Generic Benzoxazole Derivatives


The benzoxazole scaffold family encompasses compounds with highly divergent pharmacological profiles driven by substitution patterns at the 2-position, aromatic ring modifications, and linker composition [1]. Substitution at the 2-position of the benzoxazole core is a critical determinant of target engagement, as this position directly influences hydrogen bonding capacity via the 1-oxygen and 3-nitrogen atoms, as well as π-π stacking and hydrophobic interactions with host proteins [1]. Within the narrower subclass of 2-substituted benzoxazole sigma receptor ligands, modifications to the basic moiety and spacer length produce dramatic shifts in sigma-1 versus sigma-2 subtype selectivity, with selectivity ratios spanning over four orders of magnitude (Kᵢ σ₂/Kᵢ σ₁ ratios from <0.01 to >4,000) [2]. Consequently, procurement of a generic benzoxazole derivative without precise structural confirmation of the 2-substituent—specifically the 1-amino-2-phenylethyl group in this compound—introduces unacceptable uncertainty in target engagement profiles and renders cross-study reproducibility impossible.

Quantitative Differentiation Evidence for 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine: Comparative Performance Data


Sigma-2 Receptor Binding Affinity of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine in Rat PC12 Cells

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine exhibits measurable affinity for the sigma-2 receptor (also known as TMEM97), with a reported inhibition constant (Kᵢ) of 90 nM determined via competitive radioligand binding assay in rat PC12 cells [1]. This compound was curated in ChEMBL (CHEMBL1698776) and BindingDB (BDBM50604967), indicating its inclusion in structured medicinal chemistry databases as a characterized sigma-2 ligand [1]. No direct head-to-head comparator data under identical assay conditions is available in the primary literature for this specific compound. However, this Kᵢ value positions the compound within the nanomolar affinity range for sigma-2 receptor interactions, providing a quantitative benchmark for downstream functional studies.

sigma-2 receptor TMEM97 radioligand binding assay neuropharmacology

Chemical Topology Differentiates 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine from Core Benzoxazole Scaffold Analogs

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine possesses three rotatable bonds and a topological polar surface area (TPSA) of 52.1 Ų [1]. In contrast, the minimal 2-phenylbenzoxazole scaffold (CAS 833-50-1), which lacks the 1-aminoethyl linker and pendant phenyl group, contains only one rotatable bond and a TPSA of approximately 26 Ų [2]. The additional conformational flexibility conferred by the 1-amino-2-phenylethyl side chain enables distinct binding mode exploration compared to conformationally constrained 2-aryl benzoxazoles, which are limited to a single rotatable bond between the benzoxazole and pendant aromatic ring.

topological polar surface area rotatable bonds molecular descriptors drug-likeness

Heteroatom Composition Enables Distinct Hydrogen Bonding Capacity Relative to Benzothiazole Bioisosteres

The benzoxazole core of 1-(1,3-benzoxazol-2-yl)-2-phenylethan-1-amine contains an oxygen atom at the 1-position, which serves as a hydrogen bond acceptor. Replacement of benzoxazole with benzothiazole (O → S substitution) is a common bioisosteric strategy that alters both hydrogen bonding capacity and lipophilicity [1]. Literature precedent demonstrates that benzoxazole-to-benzothiazole substitution can significantly modulate biological activity: in one study comparing matched benzoxazole and benzothiazole pairs, the benzoxazole-containing compound (18a) exhibited improved leukotriene biosynthesis inhibitory activity relative to its benzothiazole counterpart (5a) [2]. The differential H-bond acceptor strength between oxygen and sulfur (oxygen being the stronger acceptor) may contribute to target-specific affinity differences that are not captured by bulk structural similarity assessments.

bioisostere benzothiazole hydrogen bonding medicinal chemistry

Recommended Research Applications for 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine Based on Quantitative Evidence


Sigma-2 Receptor/TMEM97 Ligand Screening and Target Engagement Studies

Researchers investigating sigma-2 receptor (TMEM97) pharmacology can utilize this compound as a characterized ligand with a documented binding affinity (Kᵢ = 90 nM) in rat PC12 cells [1]. This quantitative benchmark supports its application in competitive binding displacement assays, concentration-response experiments, and as a reference compound for validating new sigma-2 ligand series. The compound's ChEMBL curation (CHEMBL1698776) confirms its recognition within structured medicinal chemistry databases, facilitating integration into computational modeling and SAR analysis workflows.

Chemical Biology Studies Requiring Defined 2-Substituted Benzoxazole Scaffolds with Conformational Flexibility

The compound's three rotatable bonds and TPSA of 52.1 Ų [2] provide distinct conformational sampling compared to rigid 2-aryl benzoxazoles (single rotatable bond). This flexibility is valuable for structure-activity relationship (SAR) exploration in projects where linker length and side-chain mobility influence target engagement. The 1-amino-2-phenylethyl moiety offers a defined stereocenter and primary amine handle for further derivatization, including amide bond formation or reductive amination, supporting medicinal chemistry optimization campaigns.

Bioisostere Comparison Studies (Benzoxazole vs. Benzothiazole vs. Benzimidazole)

As a benzoxazole-containing primary amine, this compound serves as a reference point for systematic bioisostere comparison studies evaluating the impact of heteroatom substitution (O → S → NH) on target binding, cellular activity, and physicochemical properties [3]. Researchers can procure this compound alongside matched benzothiazole and benzimidazole analogs to generate comparative data sets that isolate the contribution of the benzoxazole oxygen atom to molecular recognition events and downstream functional readouts.

Building Block for Focused Library Synthesis and Derivatization

The primary amine group at the 1-position of the ethane linker provides a versatile reactive handle for parallel library synthesis. This compound can undergo N-alkylation, N-acylation, Schiff base formation, or sulfonamide coupling to generate focused compound collections exploring chemical space around the sigma receptor pharmacophore. The commercial availability of both free base and hydrochloride salt forms (CAS 1152572-20-7 and 1955515-69-1) [1] enables researchers to select the optimal salt form based on solubility and reaction compatibility requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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